molecular formula C43H69N9O13 B152974 Sop octapeptide CAS No. 135467-95-7

Sop octapeptide

Cat. No.: B152974
CAS No.: 135467-95-7
M. Wt: 920.1 g/mol
InChI Key: IKOYOTRBIJAJQX-ZPXWBUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sop octapeptide is a peptide compound with the molecular formula C43H69N9O13 and a molecular weight of 920.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sop octapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Chemical Reactions Analysis

Types of Reactions

Sop octapeptide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Carbodiimides for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Sop octapeptide has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Sop octapeptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-serine
  • Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-tyrosine

Uniqueness

Sop octapeptide is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its sequence can influence its stability, solubility, and interaction with molecular targets, making it suitable for specific applications that other peptides may not fulfill.

Properties

CAS No.

135467-95-7

Molecular Formula

C43H69N9O13

Molecular Weight

920.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H69N9O13/c1-22(2)17-30(47-34(55)21-46-37(58)27(44)20-26-11-9-8-10-12-26)40(61)48-28(13-15-33(45)54)38(59)50-31(18-23(3)4)41(62)49-29(14-16-35(56)57)39(60)51-32(19-24(5)6)42(63)52-36(25(7)53)43(64)65/h8-12,22-25,27-32,36,53H,13-21,44H2,1-7H3,(H2,45,54)(H,46,58)(H,47,55)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,52,63)(H,56,57)(H,64,65)/t25-,27+,28+,29+,30+,31+,32+,36+/m1/s1

InChI Key

IKOYOTRBIJAJQX-ZPXWBUFFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

sequence

FGLQLELT

Synonyms

Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr
phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine
SOP octapeptide

Origin of Product

United States

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